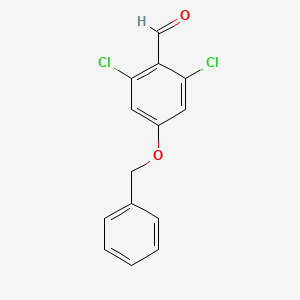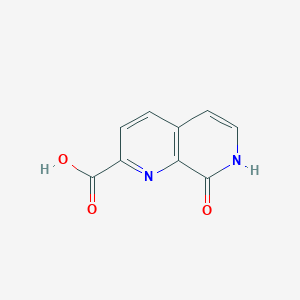
4-(Benzyloxy)-2,6-dichlorobenzaldehyde
Übersicht
Beschreibung
The compound “4-(Benzyloxy)-2,6-dichlorobenzaldehyde” is a derivative of benzaldehyde . Benzaldehyde derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .
Synthesis Analysis
While specific synthesis methods for “4-(Benzyloxy)-2,6-dichlorobenzaldehyde” were not found, benzaldehyde derivatives can generally be synthesized through various methods such as the reaction of ortho-phenylenediamines with benzaldehydes .Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For example, they can undergo catalytic protodeboronation, a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Benzyloxy)-2,6-dichlorobenzaldehyde” would depend on its exact molecular structure. Benzaldehyde derivatives generally have properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Chalcones Derivatives : This compound belongs to the chalcone family, which has wide applications in pharmaceutical and medicinal chemistry . Researchers have synthesized chalcone derivatives containing the 4-(benzyloxy)-2,6-dichlorobenzaldehyde moiety. These derivatives are characterized by their spectral data (IR, NMR, UV), and they exhibit antimicrobial activity. Further exploration of their pharmacological potential could lead to novel drug candidates.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
The exact mode of action of 4-(Benzyloxy)-2,6-dichlorobenzaldehyde is not fully understood. It is proposed that it may interact with its targets in a manner similar to other benzyloxy compounds. For instance, Monobenzone, a related compound, is known to increase the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . The product of one reaction acts as the substrate for the next .
Result of Action
For instance, Monobenzone is known to cause destruction of melanocytes and permanent depigmentation .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXTURECXRMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,6-dichlorobenzaldehyde | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)
![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)
![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)



![2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699158.png)
![4-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699159.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)
